(4-(Phenylsulfonyl)phenyl)hydrazine
Description
(4-(Phenylsulfonyl)phenyl)hydrazine is a sulfone-containing hydrazine derivative characterized by a phenylsulfonyl group attached to a phenyl ring, which is further linked to a hydrazine (-NH-NH₂) moiety. This compound serves as a critical intermediate in synthesizing heterocyclic compounds, particularly thiazoles, triazoles, and pyrazoles, with applications in medicinal chemistry and materials science.
Synthesis: The compound is typically synthesized via Friedel-Crafts reactions or nucleophilic substitution. For example, describes its preparation from N-(1-(4-(phenylsulfonyl)phenyl)ethylidene)hydrazine carbothioamide under microwave irradiation, highlighting efficiency in reaction time and yield .
Properties
CAS No. |
70714-83-9 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)phenyl]hydrazine |
InChI |
InChI=1S/C12H12N2O2S/c13-14-10-6-8-12(9-7-10)17(15,16)11-4-2-1-3-5-11/h1-9,14H,13H2 |
InChI Key |
TUJNVZMPIUFYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Phenylsulfonyl Hydrazides
- Example: Benzenesulfonohydrazide ().
- Structural Differences: Replaces the phenyl-hydrazine group with a sulfonohydrazide (-SO₂-NH-NH₂).
- Reactivity : Acts as a stable diazo precursor in catalysis, releasing N₂ and SO₂ under oxidative conditions, enabling C-H functionalizations .
- Applications : Used in Heck-type reactions and conjugate additions .
Substituted Phenylhydrazines
- Example : (4-Ethylphenyl)hydrazine hydrochloride ().
- Structural Differences : Substitutes the sulfonyl group with an ethyl group.
- Reactivity : The electron-donating ethyl group reduces electrophilicity compared to the electron-withdrawing sulfonyl group, altering reaction kinetics.
- Applications : Primarily used in pharmaceutical intermediates due to improved solubility .
Halogenated Derivatives
- Example : 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethylidene)hydrazine ().
- Structural Differences : Incorporates chlorine at the para position of the phenyl ring.
- Reactivity : Chlorine enhances electrophilicity, facilitating nucleophilic substitutions.
- Applications: Shows improved antimicrobial activity compared to non-halogenated analogues .
Functional Analogues
Sulfonamide Derivatives
- Example : TSBS-1 {2-(phenylsulfonyl) hydrazine carbothioamide} ().
- Structural Differences : Replaces hydrazine with a carbothioamide (-NH-CS-NH₂).
- Reactivity : The thiocarbonyl group participates in cyclocondensation reactions to form thiazoles.
Triazole Derivatives
- Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ().
- Structural Differences : Incorporates a triazole ring fused with the sulfonylphenyl group.
- Reactivity : Exists in thione-thiol tautomeric forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹) .
- Applications : Demonstrated antitumor and antifungal activities .
Comparative Data Tables
Table 1: Physicochemical Properties
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